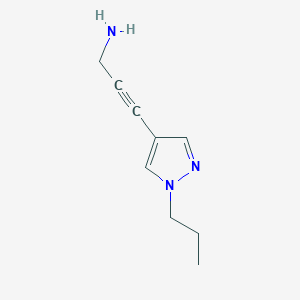![molecular formula C9H13N5O B1488717 2-(6-Etoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)etan-1-amina CAS No. 2098082-74-5](/img/structure/B1488717.png)
2-(6-Etoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)etan-1-amina
Descripción general
Descripción
2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H13N5O and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ahora proporcionaré un análisis exhaustivo de las aplicaciones de investigación científica de “2-(6-Etoxi-[1,2,4]triazolo[4,3-b]piridazin-3-il)etan-1-amina”, centrándome en seis aplicaciones únicas. Cada aplicación se detallará en su propia sección con un encabezado claro.
Actividad citotóxica contra líneas celulares de cáncer
Los compuestos relacionados con los derivados de triazolopiridazina se han estudiado por su actividad citotóxica contra varias líneas celulares de cáncer. Por ejemplo, ciertas moléculas de esta clase han mostrado eficacia contra líneas celulares de cáncer de mama . Es posible que “this compound” pueda investigarse para aplicaciones similares.
Actividad antibacteriana
Los derivados de triazolopiridazina también se han probado por sus actividades antibacterianas. Los derivados recién sintetizados han mostrado efectos inhibitorios contra bacterias como Staphylococcus aureus y Escherichia coli . Esto sugiere posibles aplicaciones de investigación de nuestro compuesto de interés en el desarrollo de nuevos agentes antibacterianos.
Rutas sintéticas y química medicinal
El diseño sintético de los derivados de triazolopiridazina implica varias rutas que pueden conducir a diferentes aplicaciones medicinales . La investigación sobre las vías sintéticas de “this compound” podría descubrir nuevas facetas y usos medicinales.
Técnicas de caracterización estructural
La caracterización estructural de los derivados de triazolopiridazina es crucial para comprender sus propiedades y aplicaciones potenciales. Las técnicas como la determinación del punto de fusión, la espectroscopia de RMN, la espectrometría de masas y el análisis elemental se utilizan comúnmente . La investigación sobre estas técnicas podría proporcionar información más profunda sobre las relaciones estructura-función del compuesto.
Diseño y síntesis de derivados de bis-triazolopiridazina
Existe investigación en curso sobre el diseño y la síntesis de derivados de bis-triazolopiridazina para diversas aplicaciones, incluido su posible uso en productos farmacéuticos . La exploración de diseños similares con “this compound” podría conducir a nuevos compuestos con propiedades únicas.
Aplicaciones en el descubrimiento de fármacos
La diversidad estructural y la actividad biológica de los derivados de triazolopiridazina los convierten en objetivos interesantes en los esfuerzos de descubrimiento de fármacos . La investigación sobre “this compound” podría contribuir al descubrimiento de nuevos fármacos con mayor eficacia y perfiles de seguridad.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It is known that the stability of similar compounds can be influenced by factors such as temperature .
Análisis Bioquímico
Biochemical Properties
2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity. Additionally, 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine has shown potential as an antioxidant and anti-inflammatory agent, interacting with proteins involved in oxidative stress and inflammatory pathways .
Cellular Effects
The effects of 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By altering gene expression, 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes such as carbonic anhydrase and cholinesterase, leading to their inhibition . This inhibition disrupts the normal physiological functions of these enzymes, resulting in various biochemical effects. Additionally, 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as apoptosis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects such as enzyme inhibition and anti-inflammatory activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications of 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine .
Metabolic Pathways
2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been found to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play key roles in metabolic processes . Additionally, 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine can affect metabolite levels by altering the activity of enzymes involved in their synthesis and degradation . These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in biochemical research.
Transport and Distribution
The transport and distribution of 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine within cells and tissues are mediated by various transporters and binding proteins. The compound has been found to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine plays a significant role in its activity and function. The compound has been found to localize in specific cellular compartments such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of 2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine is essential for understanding its mechanism of action and its potential effects on cellular processes.
Propiedades
IUPAC Name |
2-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-2-15-9-4-3-7-11-12-8(5-6-10)14(7)13-9/h3-4H,2,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQBZCNBRXHGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CCN)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1488635.png)


![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1488639.png)






![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)
